

GNE-1858 selectivity profile against other MAP4K family members

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Compound of Interest

Compound Name: GNE-1858

Cat. No.: B8104000

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GNE-1858 Technical Support Center

Welcome to the technical support center for **GNE-1858**. This resource is designed for researchers, scientists, and drug development professionals to provide detailed information and troubleshooting guidance for experiments involving this potent and selective HPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **GNE-1858** and what is its primary target?

A1: **GNE-1858** is a potent, ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[3]

Q2: What is the reported potency of **GNE-1858** against HPK1?

A2: **GNE-1858** exhibits a half-maximal inhibitory concentration (IC₅₀) of 1.9 nM against HPK1 in a biochemical assay measuring the phosphorylation of the substrate SLP76.[1][3][4][5]

GNE-1858 Selectivity Profile

Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. The following table summarizes the selectivity of

GNE-1858 against other members of the MAP4K family.

Kinase Target	Alias	IC50 (nM)
MAP4K1	HPK1	1.9
MAP4K2	GCK	>1000
MAP4K3	GLK	>1000
MAP4K4	HGK	>1000
MAP4K5	KHS	>1000
MAP4K6	MINK1	>1000

Note: Data for MAP4K2-6 represents a general understanding of high selectivity for potent HPK1 inhibitors of this class, as specific public data for **GNE-1858** against all family members is not available. Some highly selective HPK1 inhibitors show over 50-fold selectivity against other MAP4K family members.^[6]

Troubleshooting Guide

Problem 1: Inconsistent IC50 values in our in-house kinase assay.

- Possible Cause 1: ATP Concentration. The IC50 value of an ATP-competitive inhibitor like **GNE-1858** is highly dependent on the ATP concentration used in the assay. Higher ATP concentrations will lead to an apparent decrease in potency (higher IC50).
 - Troubleshooting Tip: Ensure that the ATP concentration is kept constant across all experiments and is ideally at or below the Km of the kinase for ATP to accurately determine the intrinsic potency of the inhibitor.
- Possible Cause 2: Enzyme and Substrate Quality. The purity and activity of the recombinant kinase and the quality of the substrate can significantly impact assay results.
 - Troubleshooting Tip: Use highly purified and validated kinase preparations. Ensure the substrate is not degraded and is used at an appropriate concentration (typically at or near its Km for the kinase).

- Possible Cause 3: Assay Format and Detection Method. Different assay formats (e.g., TR-FRET, ADP-Glo, radiometric) can yield slightly different IC₅₀ values due to variations in assay principles and sensitivities.
 - Troubleshooting Tip: Remain consistent with the chosen assay format and carefully optimize all parameters, including incubation times and reagent concentrations.

Problem 2: Unexpected cellular effects observed that may not be related to HPK1 inhibition.

- Possible Cause: Off-Target Effects. Although **GNE-1858** is highly selective for HPK1, at high concentrations, it may inhibit other kinases or cellular targets.
 - Troubleshooting Tip: Perform a dose-response experiment to ensure the observed cellular phenotype is consistent with the IC₅₀ for HPK1. As a control, consider using a structurally distinct HPK1 inhibitor or a less potent analog of **GNE-1858**. A full kinome scan can definitively identify off-target interactions.

Experimental Protocols

Below are detailed methodologies for common biochemical assays used to determine kinase inhibitor potency and selectivity.

1. ADP-Glo™ Kinase Assay for IC₅₀ Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The signal from the assay is directly proportional to kinase activity.

- Materials:
 - **GNE-1858**
 - Recombinant human HPK1 and other MAP4K family kinases
 - Appropriate peptide substrates for each kinase
 - ATP

- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate-reading luminometer
- Protocol:
 - Reagent Preparation: Prepare a 2X kinase solution in kinase reaction buffer. Prepare a 2X substrate/ATP solution in the same buffer. Prepare serial dilutions of **GNE-1858** in DMSO, and then dilute further in kinase reaction buffer to a 4X final concentration.
 - Kinase Reaction:
 - Add 2.5 µL of 4X **GNE-1858** solution or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 5 µL of the 2X kinase solution to each well.
 - Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
 - Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
 - ADP Detection:
 - Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
 - Data Acquisition and Analysis:
 - Measure the luminescence using a plate-reading luminometer.

- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

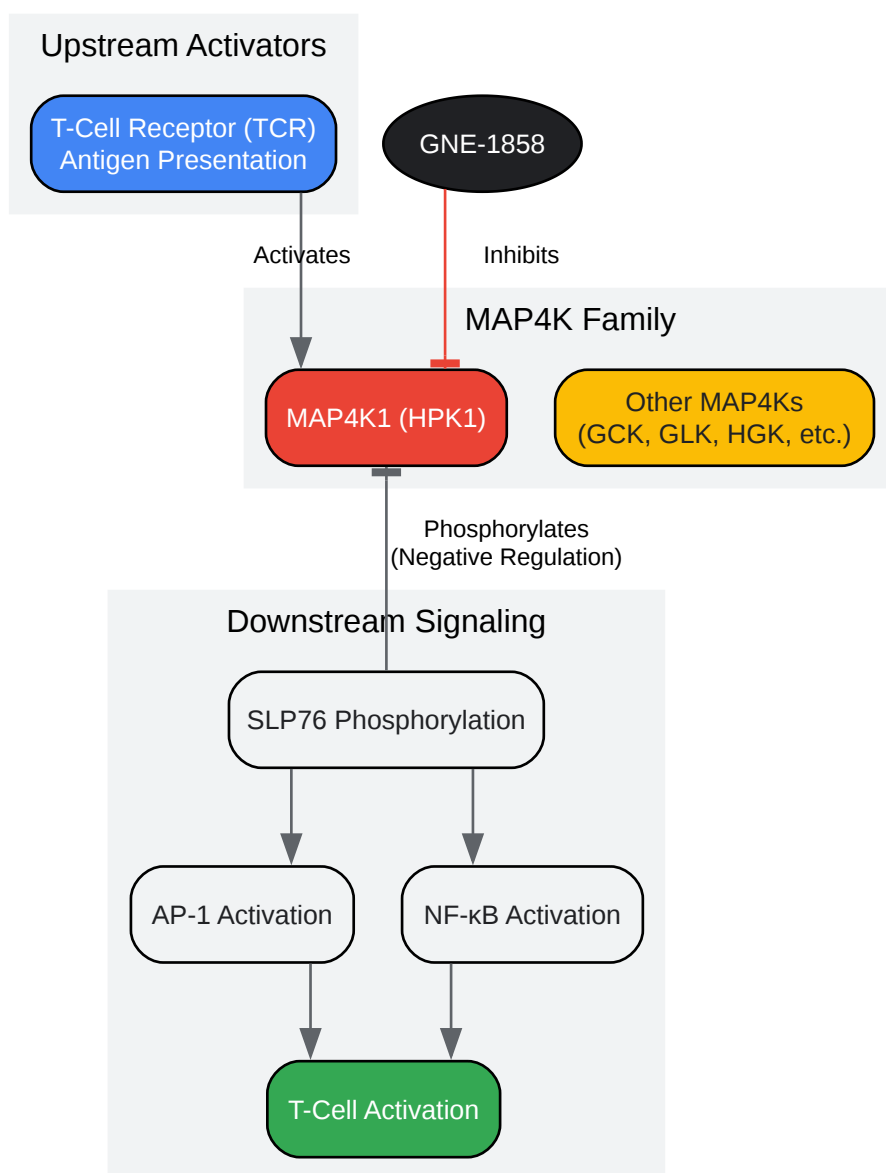
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is detected by a terbium-labeled anti-phospho-specific antibody, leading to a FRET signal with a streptavidin-XL665 acceptor.

- Materials:
 - **GNE-1858**
 - Recombinant human HPK1 and other MAP4K family kinases
 - Biotinylated peptide substrate
 - ATP
 - HTRF® KinEASE™ kit or similar TR-FRET reagents
 - White, low-volume 384-well assay plates
 - HTRF-compatible plate reader
- Protocol:
 - Reagent Preparation: Prepare serial dilutions of **GNE-1858**. Prepare kinase, substrate, and ATP solutions in the appropriate reaction buffer.
 - Kinase Reaction:
 - Dispense 2 µL of the **GNE-1858** dilutions or vehicle into the wells.
 - Add 4 µL of the kinase solution.
 - Initiate the reaction by adding 4 µL of the substrate/ATP mix.

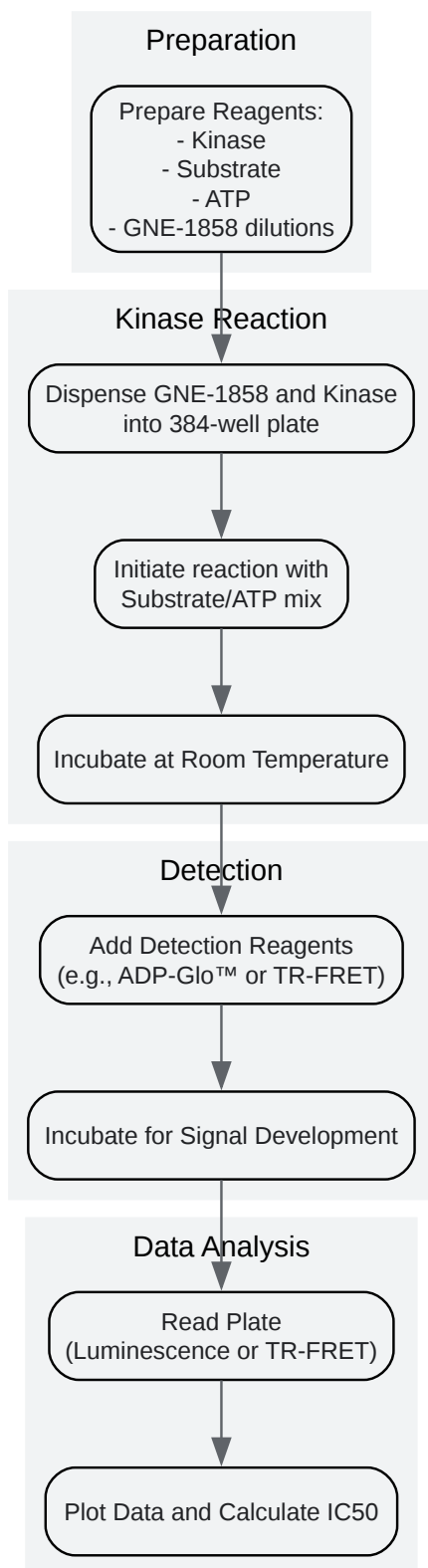
- Incubate at room temperature for the optimized time.
- Detection:
 - Add 10 μ L of the detection mixture containing the terbium-labeled antibody and streptavidin-XL665.
 - Incubate for 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
 - Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC₅₀.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Simplified MAP4K1 (HPK1) signaling pathway in T-cells.



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Caption: General experimental workflow for determining IC₅₀ values.

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